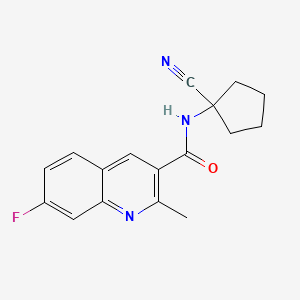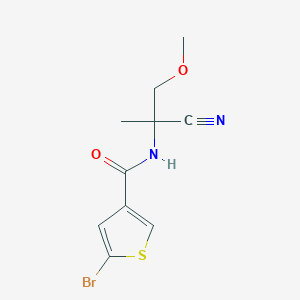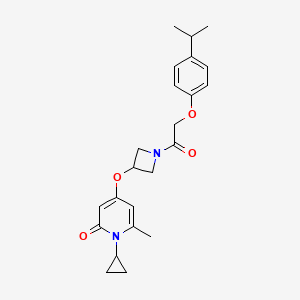
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide, commonly referred to as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. Its chemical structure consists of a quinoline ring system with a carbamide group and a cyanocyclopentyl group attached to it.
Applications De Recherche Scientifique
CC-115 has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and fibrosis. It has been shown to inhibit the activity of several key signaling pathways, including mTORC1, mTORC2, and PI3K, which are involved in cell growth, proliferation, and survival. CC-115 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.
Mécanisme D'action
CC-115 inhibits the activity of mTORC1, mTORC2, and PI3K by binding to their catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, such as S6K1 and AKT, which are involved in cell growth and survival. CC-115 also modulates the activity of immune cells by inhibiting the production of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. It has also been shown to reduce the production of extracellular matrix proteins, which are involved in fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
CC-115 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its potential use in combination therapy. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.
Orientations Futures
There are several future directions for the study of CC-115, including its potential use in combination therapy with other drugs, its application in the treatment of specific diseases, and the development of new analogs with improved pharmacological properties. Further studies are also needed to determine the optimal dosing and administration of CC-115, as well as its potential toxicity and side effects. Overall, CC-115 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of CC-115 involves several steps, including the preparation of the quinoline ring system, the introduction of the cyanocyclopentyl group, and the attachment of the carbamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of CC-115 has been described in detail in several research articles, and its purity and identity have been confirmed through various analytical techniques.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-14(8-12-4-5-13(18)9-15(12)20-11)16(22)21-17(10-19)6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRRQCMLGJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)




![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)



![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
